Cas no 1355226-36-6 (6-Mercapto-2-methyl-pyridine-3-carbaldehyde)

6-メルカプト-2-メチルピリジン-3-カルバアルデヒドは、チオール基とアルデヒド基を有するピリジン誘導体であり、有機合成や医薬品中間体として重要な化合物です。特に、チオール基の高い反応性を活かしたカップリング反応や修飾反応に適しており、アルデヒド基を介したさらなる官能基導入が可能です。その構造的特徴から、金属錯体の配位子や生物活性分子の構築ブロックとしても利用されます。高い純度と安定性を備えており、精密合成や材料科学分野での応用が期待されます。

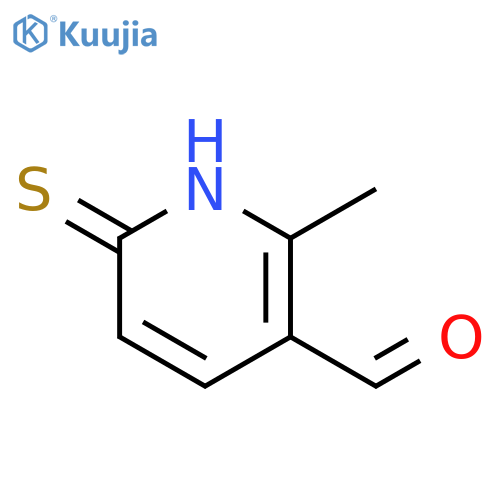

1355226-36-6 structure

商品名:6-Mercapto-2-methyl-pyridine-3-carbaldehyde

CAS番号:1355226-36-6

MF:C7H7NOS

メガワット:153.201580286026

CID:5159683

6-Mercapto-2-methyl-pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Mercapto-2-methyl-pyridine-3-carbaldehyde

- 2-Methyl-6-thioxo-1,6-dihydro-pyridine-3-carbaldehyde

-

- インチ: 1S/C7H7NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-4H,1H3,(H,8,10)

- InChIKey: GOGJYKQIFPZQHN-UHFFFAOYSA-N

- ほほえんだ: C1(C)NC(=S)C=CC=1C=O

6-Mercapto-2-methyl-pyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM500300-1g |

6-Mercapto-2-methylnicotinaldehyde |

1355226-36-6 | 97% | 1g |

$1190 | 2022-06-13 |

6-Mercapto-2-methyl-pyridine-3-carbaldehyde 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

1355226-36-6 (6-Mercapto-2-methyl-pyridine-3-carbaldehyde) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬